

A Technical Guide to Boc-L-2-Cyanophenylalanine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-2-Cyanophenylalanine*

Cat. No.: *B1302857*

[Get Quote](#)

This technical guide provides a comprehensive overview of **Boc-L-2-Cyanophenylalanine**, a crucial non-canonical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. It details the compound's structure, IUPAC nomenclature, physicochemical properties, and its primary application in synthetic methodologies.

Chemical Structure and IUPAC Name

Boc-L-2-Cyanophenylalanine is a derivative of the natural amino acid L-phenylalanine. Its structure is characterized by two key modifications: the protection of the α -amino group with a tert-butoxycarbonyl (Boc) group and the introduction of a nitrile (cyano) group at the ortho (2-position) of the phenyl ring.

The Boc protecting group is instrumental in peptide synthesis, preventing the amine nitrogen from participating in unwanted side reactions during peptide bond formation. The ortho-cyano modification on the phenyl ring introduces unique steric and electronic properties, making it a valuable building block for creating peptide-based drugs, probes, and inhibitors with altered conformations and enhanced biological activities.^{[1][2]}

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid.^{[1][2][3]}

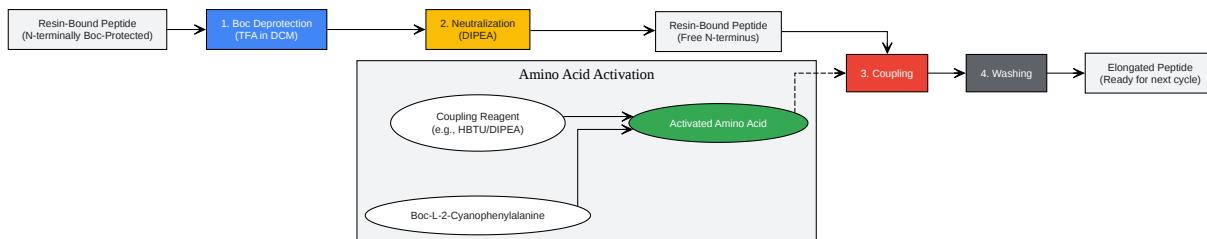
Physicochemical Properties

The quantitative data for **Boc-L-2-Cyanophenylalanine** are summarized in the table below, providing key physical and chemical characteristics for laboratory use.

Property	Value	Reference(s)
CAS Number	216312-53-7	[1] [2] [4]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₄	[1] [2] [4]
Molecular Weight	290.3 g/mol	[1] [2] [4]
Appearance	White powder	[1] [2]
Melting Point	90 - 97 °C	[1] [2]
Optical Rotation	[α]D ²⁵ = -33 ± 2° (c=1% in MeOH)	[1] [2]
Purity	≥95% - 99% (HPLC)	[1] [2] [4]
Storage Conditions	0 - 8 °C	[1] [2] [4]

Experimental Protocols: Application in Peptide Synthesis

Boc-L-2-Cyanophenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The cyano group can serve as a unique probe or be used for further chemical modifications.[\[1\]](#)[\[2\]](#) The general protocol for its incorporation into a growing peptide chain using Boc chemistry is outlined below.


General Protocol for Incorporation in Boc-SPPS:

- Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amino group.
- Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for coupling.

- Activation: In a separate vessel, **Boc-L-2-Cyanophenylalanine** is pre-activated. Its carboxylic acid group is converted into a more reactive species using a coupling reagent (e.g., HBTU, HATU) in the presence of a base like DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).
- Coupling: The activated **Boc-L-2-Cyanophenylalanine** solution is added to the resin. The activated carboxyl group reacts with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.
- Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to elongate the peptide chain.
- Final Cleavage: Once the desired peptide sequence is synthesized, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for incorporating **Boc-L-2-Cyanophenylalanine** into a peptide chain during solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating **Boc-L-2-Cyanophenylalanine** in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Boc-2-cyano-L-phenylalanine - 1 g [anaspec.com]
- To cite this document: BenchChem. [A Technical Guide to Boc-L-2-Cyanophenylalanine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302857#boc-l-2-cyanophenylalanine-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com